molecular formula C30H33N3O2S2 B12140006 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12140006
M. Wt: 531.7 g/mol
InChI Key: QEZPRAOSXQIWLQ-DIBXZPPDSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. It features a unique structure that combines a thiazolidinone ring with a pyrazole moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety. Key reagents include cyclohexylamine, carbon disulfide, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The pyrazole moiety can be reduced under specific conditions to yield hydropyrazoles.

    Substitution: Various substituents can be introduced at different positions on the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydropyrazoles, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound shows promise as a bioactive molecule with potential applications in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent. Studies are ongoing to understand its mechanism of action and optimize its pharmacological properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its applications in the production of polymers and coatings are also being explored.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one lies in its combined thiazolidinone and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C30H33N3O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H33N3O2S2/c1-3-4-17-35-25-15-16-26(21(2)18-25)28-22(20-32(31-28)23-11-7-5-8-12-23)19-27-29(34)33(30(36)37-27)24-13-9-6-10-14-24/h5,7-8,11-12,15-16,18-20,24H,3-4,6,9-10,13-14,17H2,1-2H3/b27-19-

InChI Key

QEZPRAOSXQIWLQ-DIBXZPPDSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C

Origin of Product

United States

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